

Application Notes and Protocols for the Extraction of Laricitrin from Vitis vinifera

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Compound of Interest

Compound Name: Laricitrin

Cat. No.: B037798

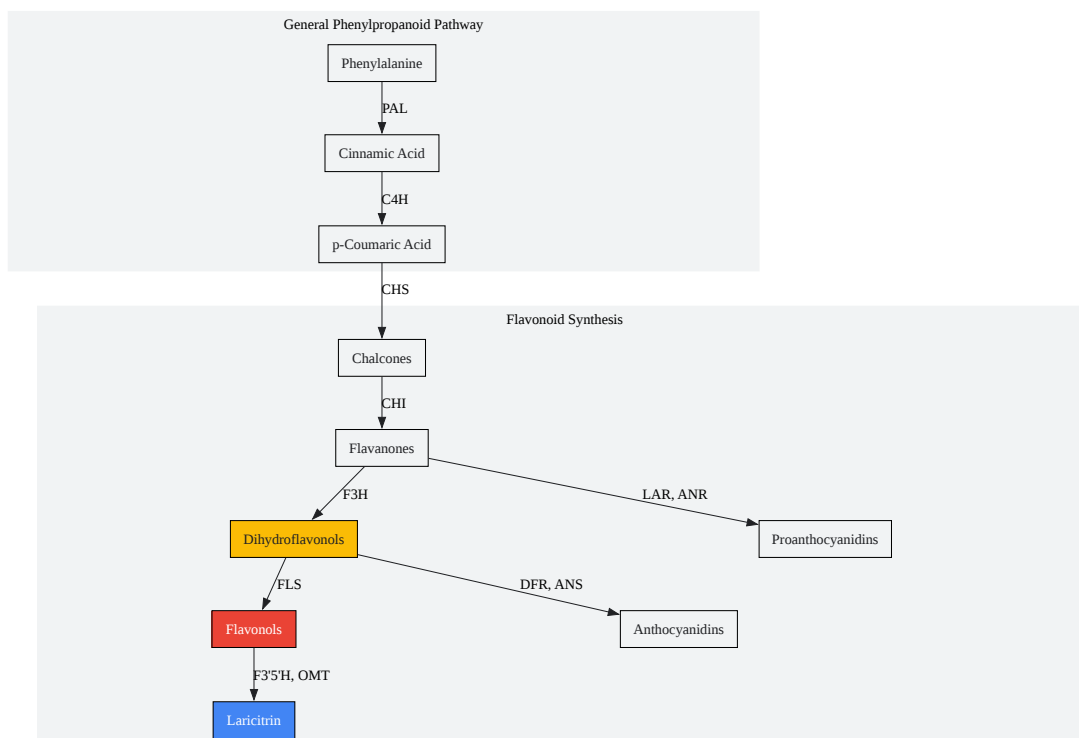
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This document provides detailed application notes and experimental protocols for the extraction, and quantification of **laricitrin**, a bioactive flavonol, from *Vitis vinifera* (common grape vine). **Laricitrin** and its glycosides are found in purple grape varieties but are absent in white ones.[1][2] These compounds are of interest due to their potential health benefits. The primary source material for extraction is grape pomace, the residue comprising skins, seeds, and stems remaining after winemaking.[1] This by-product is a rich source of polyphenols, with flavonoids concentrated in the skins and seeds.[3]

Biosynthesis of Laricitrin in Vitis vinifera

Laricitrin is synthesized in grapes via the phenylpropanoid pathway, a complex metabolic route that produces a variety of flavonoids. Understanding this pathway provides context for the presence of **laricitrin** and other related flavonols in the plant material.



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Caption: Simplified flavonoid biosynthesis pathway leading to **Laricitrin**.

Application Notes

Source Material

Grape pomace is the most viable raw material for **laricitrin** extraction.[1] Phenolic composition can vary significantly based on the grape cultivar, geographical origin, and winemaking technology used.[4] **Laricitrin**, along with syringetin, is a flavonol predominantly found in red grape varieties.[2]

Extraction Techniques Overview

Several methods can be employed to extract flavonoids from grape pomace. The choice of method impacts yield, purity, and environmental footprint.

- **Conventional Solvent Extraction (Maceration):** This traditional method involves soaking the plant material in a solvent. While simple, it often requires longer extraction times and larger solvent volumes.[5] Optimized conditions for conventional extraction from grape marc have been identified as 60% ethanol with a pH of 2, a solvent-to-solid ratio of 50:1, and extraction for 16 hours at approximately 49°C.[6]
- **Ultrasound-Assisted Extraction (UAE):** UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][7] This method is considered more efficient and environmentally friendly.[6] Optimal conditions for UAE from grape marc are 60% ethanol (pH 2), a 50:1 solvent-to-solid ratio, and sonication for around 5 minutes at 60°C.[6]
- **Enzyme-Assisted Extraction (EAE):** EAE utilizes enzymes like pectinases and cellulases to break down the plant cell wall, facilitating the release of intracellular compounds.[4] This "green" technique can be highly selective. For flavonoid glucosides, it is crucial to use enzyme preparations with low or no activity of enzymes that could hydrolyze the glycosidic bonds.[8] An optimized EAE method for flavonoids from grape skins used the enzyme preparation Lallzyme EX-V at 45°C for 3 hours at pH 2.0.[4]

Quantitative Data

The yield of **laricitrin** is dependent on the *Vitis vinifera* variety and the extraction methodology. The following tables summarize quantitative yields reported in the literature and compare the parameters of different extraction techniques.

Table 1: Quantitative Yield of **Laricitrin** from *Vitis vinifera* Pomace

Grape Variety	Material	Extraction Method	Compound	Yield	Reference
Graciano	Pomace	Conventional Solvent Extraction (55% Ethanol, 50°C, 5h)	Laricitrin	56.19 ± 4.78 µg/g of dried extract	[9]

| Not Specified | Red Grape Pomace | Not Specified | **Laricitrin-3-glucoside** | 220 ppm [\[\[10\]](#) |

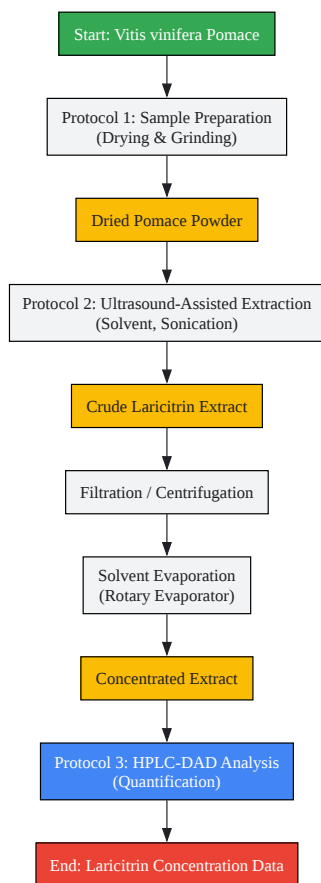
Table 2: Comparison of Optimized Extraction Parameters for Flavonoids from Vitis vinifera

Parameter	Conventional Extraction	Ultrasound-Assisted Extraction (UAE)	Enzyme-Assisted Extraction (EAE)
Solvent	60% Ethanol	60% Ethanol	Aqueous Buffer
pH	2.0	2.0	2.0
Temperature	49.2 °C	60 °C	45 °C
Time	16 hours	5.05 minutes	3 hours
Liquid-to-Solid Ratio	50:1 mL/g	50:1 mL/g	Not Specified
Additional Parameters	-	Ultrasonic Amplitude: 100%	Enzyme: Lallzyme EX-V (10.52 mg/g)

| Reference [\[\[6\]](#) [\[\[6\]](#) [\[\[4\]](#) |

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction and quantification of **laricitrin** from Vitis vinifera pomace, with a focus on the efficient UAE method.



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Caption: General experimental workflow for **laricitrin** extraction and analysis.

Protocol 1: Sample Preparation

This protocol details the preparation of dried grape pomace powder suitable for extraction.

Materials and Equipment:

- Fresh grape pomace (*Vitis vinifera*, red variety)
- Air-drying oven or freeze-dryer
- Grinder or mill
- Sieves (125 μm and 250 μm)

- Airtight storage container

Procedure:

- **Drying:** Spread the fresh grape pomace in a thin layer on trays. Dry the material at a controlled temperature (e.g., 25-40°C) until a constant mass is achieved.^[4] Alternatively, freeze-dry the pomace to better preserve heat-sensitive compounds.
- **Grinding:** Grind the dried pomace into a fine powder using a laboratory mill.
- **Sieving:** Sieve the ground powder to obtain a uniform particle size, typically between 125 and 250 µm, to ensure consistent extraction efficiency.^[4]
- **Storage:** Store the resulting powder in a labeled, airtight container in a cool, dark, and dry place (e.g., 2°C) until extraction.^[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Laricitrin

This protocol is based on optimized conditions for flavonoid extraction from grape marc.^[6]

Materials and Equipment:

- Dried grape pomace powder (from Protocol 1)
- 60% (v/v) Ethanol in deionized water
- Hydrochloric acid (HCl) or other suitable acid to adjust pH
- pH meter
- Ultrasonic bath or probe sonicator
- Beakers or flasks
- Centrifuge and centrifuge tubes
- Filter paper (e.g., Whatman No. 1)

- Rotary evaporator

Procedure:

- Solvent Preparation: Prepare a 60% ethanol-water solution. Adjust the pH to 2.0 using HCl.
- Extraction Setup: Weigh 1 gram of the dried pomace powder and place it into a beaker or flask.
- Solvent Addition: Add 50 mL of the pH-adjusted 60% ethanol solution to the powder, achieving a 50:1 liquid-to-solid ratio.[\[6\]](#)
- Sonication: Place the vessel in an ultrasonic bath or use a probe sonicator. Set the temperature to 60°C and apply ultrasound (e.g., 100% amplitude) for 5-6 minutes.[\[6\]](#)
- Separation: After sonication, separate the solid residue from the liquid extract.
 - Centrifugation: Centrifuge the mixture at high speed (e.g., 5000 x g for 10 minutes).
 - Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
- Solvent Removal: Concentrate the filtered extract by removing the ethanol-water solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.
- Final Product: The resulting concentrated paste is the crude **laricitrin**-rich extract. Re-dissolve a known quantity in a suitable solvent (e.g., methanol/water 80:20, v/v) for subsequent analysis.[\[11\]](#)

Protocol 3: Quantification of Laricitrin by HPLC-DAD

This protocol outlines a general method for the analysis of flavonoids, which can be optimized for **laricitrin** quantification. A commercial **laricitrin** standard is required for accurate quantification.

Materials and Equipment:

- HPLC system with a Diode Array Detector (DAD)

- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
- Crude extract (from Protocol 2) dissolved in mobile phase
- **Laricitrin** standard
- HPLC-grade solvents: Acetonitrile (Solvent A), Water with 0.1% Formic Acid (Solvent B)
- Syringe filters (0.45 µm)

Procedure:

- Standard Preparation: Prepare a stock solution of the **laricitrin** standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1 to 100 µg/mL).
- Sample Preparation: Dilute the re-dissolved crude extract (from Protocol 2) with the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase.
 - Mobile Phase: A gradient elution is typically used. For example:
 - Solvent A: Acetonitrile
 - Solvent B: Water with 0.1% formic or 1% acetic acid[12]
 - Gradient Example: Start with 5% A, increase to 15% A over 45 minutes, then to 20% A over 15 minutes, followed by a wash and re-equilibration step.[12] The gradient must be optimized to achieve baseline separation of **laricitrin** from other compounds.
 - Flow Rate: 1.0 mL/min.[12]
 - Injection Volume: 10-20 µL.
 - Detection: Monitor at a wavelength suitable for flavonols, typically around 360-370 nm.[11][13]

- Analysis:
 - Inject the standard solutions to establish the calibration curve (peak area vs. concentration).
 - Inject the prepared sample extract.
 - Identify the **laricitrin** peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Quantify the amount of **laricitrin** in the sample by interpolating its peak area on the calibration curve. The results can be expressed as mg of **laricitrin** per gram of dry weight (mg/g DW).

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